molecular formula C9H12N2O3S2 B14808978 4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide

4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide

Cat. No.: B14808978
M. Wt: 260.3 g/mol
InChI Key: JUDTYIIMBIDAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group, a methylthio group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide typically involves the introduction of the cyclopropoxy, methylthio, and sulfonamide groups onto a pyridine ring. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.

    Thioether Formation: Introduction of the methylthio group via thioether formation reactions.

    Sulfonamide Formation: Introduction of the sulfonamide group through sulfonamide formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilization of batch reactors for controlled synthesis.

    Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the sulfonamide group to an amine.

    Substitution: Substitution reactions involving the pyridine ring or the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated pyridines, nucleophile-substituted pyridines.

Scientific Research Applications

4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and interactions with biological targets.

    Industrial Applications: Use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes involved in folate metabolism, leading to antibacterial activity . Additionally, the compound may interact with other biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy, methylthio, and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylsulfanylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-8-5-11-9(16(10,12)13)4-7(8)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

JUDTYIIMBIDAJT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.